TAK-448 Acetate vs. TAK-683: Superior Formulation Stability in Aqueous Solution
TAK-448 acetate demonstrates a critical physicochemical advantage over its direct analog TAK-683. While TAK-683 (compound 1) exhibits potent pharmacological activity, it forms a gel in aqueous solution at a concentration of 20 mg/mL, which severely limits its development for injectable depot formulations [1]. Through structure-guided optimization at position 47, the replacement of D-Trp with trans-4-hydroxyproline (Hyp) in TAK-448 eliminated this gelation issue, as a 20 mg/mL aqueous solution of TAK-448 showed no gel formation for up to 5 days [2]. This improvement was achieved while not only retaining but actually enhancing the compound's pharmacological activity [3].
| Evidence Dimension | Aqueous Solution Formulation Stability (Gel Formation) |
|---|---|
| Target Compound Data | No gel formation for 20 mg/mL solution over 5 days |
| Comparator Or Baseline | TAK-683: Gel formation at 20 mg/mL |
| Quantified Difference | Complete elimination of gelation defect |
| Conditions | Aqueous solution at 20 mg/mL concentration |
Why This Matters
This property directly impacts the feasibility of developing high-concentration, stable injectable formulations for sustained-release depot delivery, a key requirement for clinical translation.
- [1] Nishizawa N, Takatsu Y, Kumano S, Kiba A, Ban J, Tsutsumi S, Matsui H, Matsumoto SI, Yamaguchi M, Ikeda Y, Kusaka M, Ohtaki T, Itoh F, Asami T. Design and Synthesis of an Investigational Nonapeptide KISS1 Receptor (KISS1R) Agonist, Ac-d-Tyr-Hydroxyproline (Hyp)-Asn-Thr-Phe-azaGly-Leu-Arg(Me)-Trp-NH2 (TAK-448), with Highly Potent Testosterone-Suppressive Activity and Excellent Water Solubility. J Med Chem. 2016 Oct 13;59(19):8804-8811. View Source
- [2] Nishizawa N, et al. J Med Chem. 2016 Oct 13;59(19):8804-8811. View Source
- [3] Nishizawa N, et al. J Med Chem. 2016 Oct 13;59(19):8804-8811. View Source
